molecular formula C₁₆H₂₁NO₁₁ B1139954 2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol CAS No. 157956-98-4

2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol

Cat. No.: B1139954
CAS No.: 157956-98-4
M. Wt: 403.34
InChI Key:
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Description

2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a nitrophenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol typically involves the reaction of glucose derivatives with nitrophenol under controlled conditions. One common method involves the use of glucose and piperidine in ethanol, followed by the addition of acetic acid and further heating. The reaction mixture is then diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography and high vacuum distillation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like acetic anhydride or alkyl halides are commonly used for esterification and etherification reactions.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Ester or ether derivatives are formed.

Scientific Research Applications

2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a substrate in enzymatic studies.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific biochemical pathways.

    Industry: Utilized in the development of environmentally friendly materials and processes.

Mechanism of Action

The mechanism of action of 2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. The nitrophenoxy moiety can participate in redox reactions, affecting cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose: Similar in structure due to the presence of nitrophenyl and sugar moieties.

    4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside: Shares the nitrophenyl group and glycosidic linkage.

    (2S,3R,4R,5R,6R)-2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol: Very similar in structure, differing slightly in the positioning of hydroxyl groups.

Uniqueness

What sets 2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol apart is its specific arrangement of hydroxyl groups and the nitrophenoxy moiety, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

IUPAC Name

2-[4,5-dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO11/c18-8-5-25-15(13(21)11(8)19)28-10-6-26-16(14(22)12(10)20)27-9-4-2-1-3-7(9)17(23)24/h1-4,8,10-16,18-22H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURNKPXYSFMDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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